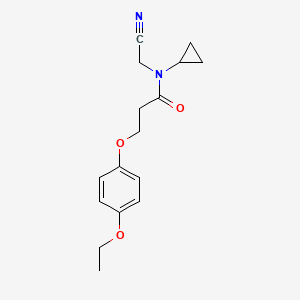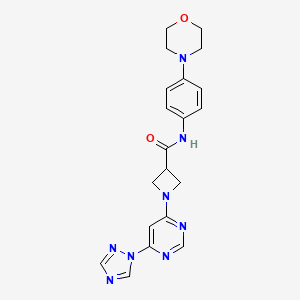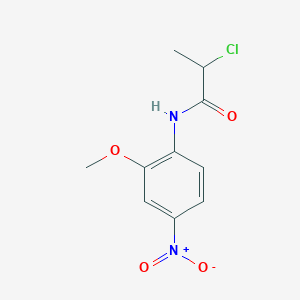![molecular formula C14H14ClNO3S B2655064 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene CAS No. 65193-52-4](/img/structure/B2655064.png)
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene, or 4-Chlorophenylsulfonyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene (CPSOD), is a heterocyclic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a member of the azatricyclic family of compounds and is composed of a sulfur atom and a single ring structure. CPSOD has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of related tricyclic amides and sulfonamides, which include compounds similar to 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene. For example, Kas’yan et al. (2005) synthesized 4-azatricyclo[5.2.1.02,6]dec-8-ene and its reactions with various benzoyl and sulfonyl chlorides, followed by epoxidation with peroxyphthalic acid. The structural confirmation of these compounds was achieved using IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Kas’yan et al., 2005).
Catalysis and Oxidation
Research involving oxo-rhenium complexes demonstrates their efficiency in catalyzing the oxidation of alcohols using sulfoxides as oxidant agents. Sousa et al. (2013) found that the catalytic system involving bis(4-chlorophenyl) sulfoxide was efficient for the oxidation of primary and secondary alcohols to corresponding aldehydes and ketones (Sousa et al., 2013).
Potential Antiviral Activity
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds showed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Chemiluminescence Applications
The study by Watanabe et al. (2010) on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes highlights the use of these compounds in chemiluminescence. Their research revealed that base-induced decomposition of these dioxetanes in DMSO produced light, suggesting applications in chemiluminescent assays (Watanabe et al., 2010).
Polymer Chemistry
The research by Rusu et al. (2007) on poly(azomethine sulfone)s, synthesized by reacting bis(4-chlorophenyl)sulfone with bisphenols, investigated the thermoelectric properties of these polymers. They found semiconducting properties in these materials, suggesting potential applications in polymer electronics (Rusu et al., 2007).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-11-1-3-13(4-2-11)20(17,18)16-8-10-7-12-5-6-14(10,9-16)19-12/h1-6,10,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSAIZSSSKUPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC23C=CC1O3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)
![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)




![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)